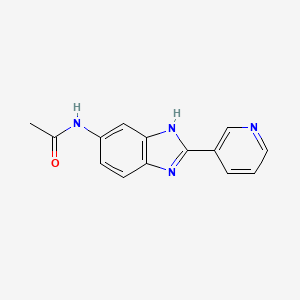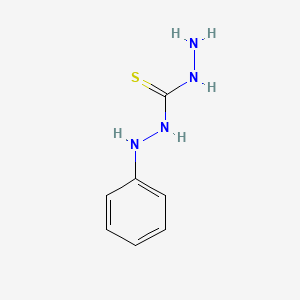![molecular formula C24H21N3O2 B12169518 N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12169518.png)
N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:
Formation of the biphenyl-4-ylcarbonyl intermediate: This step involves the reaction of biphenyl with a suitable carbonylating agent under controlled conditions to form the biphenyl-4-ylcarbonyl intermediate.
Amidation reaction: The biphenyl-4-ylcarbonyl intermediate is then reacted with 2-aminoethylamine to form the corresponding amide.
Indole-2-carboxamide formation: The final step involves the reaction of the amide with indole-2-carboxylic acid under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the indole or biphenyl ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using various reagents such as halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen-containing groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
類似化合物との比較
N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide: Another indole derivative with similar biological activities but different chemical structure.
Biphenyl-4-carboxamide: A compound with a similar biphenyl moiety but lacking the indole structure.
N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide: A closely related compound with the carboxamide group at a different position on the indole ring.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a unique set of molecular targets and exhibit distinct biological activities.
特性
分子式 |
C24H21N3O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
N-[2-[(4-phenylbenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c28-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-14-15-26-24(29)22-16-20-8-4-5-9-21(20)27-22/h1-13,16,27H,14-15H2,(H,25,28)(H,26,29) |
InChIキー |
YQFFCQIHRDFTFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12169436.png)
![3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169444.png)

![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide](/img/structure/B12169451.png)
![Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester](/img/structure/B12169457.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B12169462.png)
![4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12169465.png)

![4-{[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12169471.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12169481.png)
![N-benzyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12169489.png)



